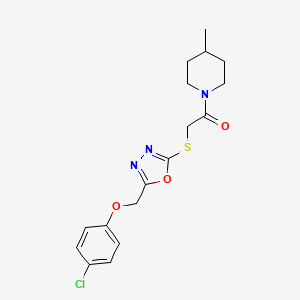

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

This compound features a 1,3,4-oxadiazole core substituted with a (4-chlorophenoxy)methyl group at position 5, a thioether linkage at position 2, and a 4-methylpiperidine moiety via an ethanone bridge. The 4-methylpiperidine fragment may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-12-6-8-21(9-7-12)16(22)11-25-17-20-19-15(24-17)10-23-14-4-2-13(18)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJXAFJRGDWASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 382.83 g/mol. The structure features a chlorophenoxy group, an oxadiazole moiety, and a piperidine ring, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study utilizing disk diffusion methods found that the compound had an inhibition zone comparable to standard antibiotics like Gentamicin.

| Microorganism | Inhibition Zone (mm) | Standard (Gentamicin) (mm) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| B. subtilis | 17 | 21 |

The minimum inhibitory concentration (MIC) values further support these findings, indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in edema and inflammatory markers when compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 10.0 |

Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression, such as topoisomerase II and tubulin .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of oxadiazole compounds concluded that the presence of the chlorophenoxy group significantly enhances antimicrobial activity. The study highlighted that modifications to the piperidine ring could further optimize activity .

- Inflammation Model : In a murine model of paw edema induced by carrageenan, administration of the compound resulted in a significant decrease in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : An assessment of cytotoxicity using MTT assays revealed that treatment with the compound led to apoptosis in cancer cells, evidenced by increased annexin V staining and caspase activation .

Comparison with Similar Compounds

Research Findings and Data

Computational Predictions (Hypothetical)

Using software like Gaussian or AutoDock, the target compound’s 4-chlorophenoxy group is predicted to engage in halogen bonding with biological targets (e.g., kinase ATP pockets), a feature absent in furan or benzodioxin analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.